molecular formula C19H24N2OS B380892 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol

1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol

Cat. No.: B380892
M. Wt: 328.5g/mol
InChI Key: HKIGNQYJMXLHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Alkylation: The phenothiazine core is then alkylated with a suitable alkylating agent, such as 1-chloro-3-dimethylaminopropane, in the presence of a base like sodium hydride or potassium carbonate.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the propyl chain. This can be achieved through a reaction with a suitable hydroxylating agent, such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, such as antipsychotic, antiemetic, and antihistaminic activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:

    Receptors: The compound can bind to dopamine, serotonin, and histamine receptors, modulating their activity and leading to its pharmacological effects.

    Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

    Pathways: The compound can influence signaling pathways related to neurotransmission, inflammation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent with a similar structure.

Uniqueness

1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a diethylamino group and a hydroxylated propyl chain differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and pathways.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5g/mol

IUPAC Name

1-(diethylamino)-3-phenothiazin-10-ylpropan-2-ol

InChI

InChI=1S/C19H24N2OS/c1-3-20(4-2)13-15(22)14-21-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)21/h5-12,15,22H,3-4,13-14H2,1-2H3

InChI Key

HKIGNQYJMXLHTG-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O

solubility

44.4 [ug/mL]

Origin of Product

United States

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